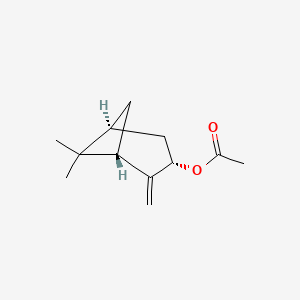

Pinocarvyl acetate, cis-(+)-

Description

Significance of Monoterpenoids as Key Secondary Metabolites in Biological Systems

Monoterpenoids represent a large and diverse class of secondary metabolites found throughout the plant kingdom. nih.goviomcworld.com These compounds, built from two isoprene (B109036) units, are not involved in the primary growth and development of a plant but play crucial roles in its interaction with the environment. iomcworld.comunn.edu.ng They are major constituents of essential oils and are responsible for the characteristic aromas of many plants. nih.govbohrium.com

The functions of monoterpenoids are varied and significant. Many act as defense chemicals, protecting plants from herbivores and pathogens. unn.edu.ng For instance, pyrethroids, which are monoterpene esters, exhibit strong insecticidal properties. unn.edu.ng Monoterpenoids also play a role in attracting pollinators and can have allelopathic effects, influencing the growth of neighboring plants. iomcworld.comunn.edu.ng Furthermore, some monoterpenoids help protect plants from abiotic stresses like high temperatures and UV radiation. unn.edu.ng In addition to their ecological roles, monoterpenoids have been a subject of interest for their potential applications in medicine and industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govbohrium.comnih.gov

Structural Classification and Academic Importance of cis-(+)-Pinocarvyl Acetate (B1210297) as a Bicyclic Monoterpene Ester

cis-(+)-Pinocarvyl acetate is classified as a bicyclic monoterpene ester. nih.govimsc.res.in Its core structure is based on the pinane (B1207555) skeleton, a bicyclo[3.1.1]heptane system, which is characteristic of pinene-type monoterpenoids. imsc.res.in The "cis" designation refers to the stereochemistry at the C3 position of the pinane ring, where the acetate group is located. The "(+)" indicates that it is the dextrorotatory enantiomer. As an ester, it is formed from the reaction of cis-pinocarveol (B35165) and acetic acid. evitachem.com

The academic importance of cis-(+)-Pinocarvyl acetate stems from its presence in various plant species and its contribution to the chemical profile and biological activity of their essential oils. It is a known component of the essential oils of several plants, including those from the Chrysanthemum and Cymbopogon genera. rjpharmacognosy.irakjournals.com The study of its biosynthesis, chemical synthesis, and biological properties contributes to the broader understanding of monoterpenoid chemistry and the ecological roles of these compounds. evitachem.compublish.csiro.au

Overview of Current Research Landscape and Key Areas of Investigation for the Compound

Current research on cis-(+)-Pinocarvyl acetate and related compounds focuses on several key areas. A significant area of investigation is the chemical composition of essential oils from various plant sources, where cis-(+)-Pinocarvyl acetate is often identified as a constituent. rjpharmacognosy.irakjournals.comnih.govjksus.orgresearchgate.nethealthbiotechpharm.orgjapsonline.comacgpubs.org These studies are crucial for understanding the chemical diversity of the plant kingdom and for the potential valorization of these natural resources.

Another important research direction is the exploration of the biological activities of essential oils containing cis-(+)-Pinocarvyl acetate. This includes investigations into their antimicrobial, antioxidant, and insecticidal properties. unn.edu.ngbohrium.comevitachem.com The synthesis of cis-(+)-Pinocarvyl acetate and its derivatives is also an active area of research, with studies focusing on efficient synthetic routes and the use of the compound as a precursor for more complex molecules. evitachem.compublish.csiro.aupublish.csiro.aucalstate.edu Furthermore, phytochemical and chemotaxonomic studies utilize the presence of compounds like cis-(+)-Pinocarvyl acetate to classify and understand the evolutionary relationships between different plant species. nih.govresearchgate.net

Compound Data Table

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| cis-(+)-Pinocarvyl Acetate | [(1S,3S,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate | C₁₂H₁₈O₂ | 194.27 g/mol |

| cis-Pinocarveol | (1S,2R,5S)-6,6-Dimethyl-2-vinylbicyclo[3.1.1]heptan-2-ol | C₁₀H₁₆O | 152.23 g/mol |

| Acetic Acid | Acetic acid | C₂H₄O₂ | 60.052 g/mol |

Chemical Identification of cis-(+)-Pinocarvyl Acetate

| Identifier | Value |

| CAS Number | 75044-06-3 |

| PubChem CID | 12858460 |

| InChI | InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m0/s1 |

| SMILES | CC(=O)O[C@H]1C[C@@H]2CC@HC2(C)C |

List of Compounds Mentioned

cis-(+)-Pinocarvyl Acetate

cis-Pinocarveol

Acetic Acid

Pyrethroids

Pinene

Geraniol

Thymol

Myrtenal

Borneol

Myrcene

Linalool

Caryophyllene

Curcumene

Farnesene

β-Caryophyllene

Citronellal

Citronellol

Neryl acetate

cis-Rose oxide

trans-Thujone

1,8-cineole

Dehydro-Aromadendrane

Guaiol

cis-Chrysanthemol

cis-Chrysanthenyl isovalerate

Viridiflorol

Bornyl acetate

cis-Chrysanthenyl acetate

Myrtenyl acetate

trans-Carvyl acetate

Caryophyllene oxide

cis-Sabinene hydrate (B1144303)

cis-Thujopsenal

cis-Thujopsene

Copaene

Cubenol

Cubitene

trans-Pinocarvyl acetate

Myrtenol

Verbenone

Chrysanthenone

Myrtenal

β-Pinene

trans-Pinocarveol

α-Pinene

Verbenyl acetate

trans-Chrysanthenol

(-)-Myrtenyl acetate

cis-Pinonic acid

Benzylamine

trans-Carveol

trans-Isocarveol

Dipentene

Nerol

Verbenene

cis-Pinocarvyl-p-nitrobenzoate

cis-Isopinocarveyl acetate

β-thujone

α-terpinolene

borneol

γ-terpinene

carvenone

α-terpinene

trans-sabinene hydrate

amyl-isovalerate

isoamyl isovalerate

β-fenchyl alcohol

α-terpinyl acetate

β-eudesmol

1,6-octadecadiene oxide

α-humulene

humulene (B1216466) epoxide

thujyl alcohol

thujyl acetate

phellandrene

cis-sabinol

menthone

bornane

β-selinenol

trans-ocimene

verbenole

p-mentha-1,5-dien-8-ol (B156283)

sabinil acetate

β-selinene

methyleugenol

p-cymol

limonene

eugenol

Geranial

Isobornyl acetate

trans-Sabinyl acetate

curcumen-15-al

Nopinone

Structure

3D Structure

Properties

CAS No. |

75044-06-3 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

[(1S,3S,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |

InChI |

InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11-/m0/s1 |

InChI Key |

UDBAGFUFASPUFS-AXFHLTTASA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |

Canonical SMILES |

CC(=O)OC1CC2CC(C1=C)C2(C)C |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution of Cis + Pinocarvyl Acetate

Identification and Quantification in Plant Essential Oils

The presence and quantity of pinocarvyl acetate (B1210297) isomers in plant essential oils are primarily determined using analytical techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation, identification, and quantification of individual volatile compounds within a complex mixture like an essential oil.

Presence in Coniferous Species

Cis-(+)-Pinocarvyl acetate is also a constituent of the essential oils of several coniferous species.

Pinus species : Various Pinus species produce essential oils containing a complex mixture of terpenes. While α-pinene and β-pinene are often dominant, pinocarvyl acetate isomers are also present. For instance, trace amounts of trans-pinocarvyl acetate have been detected in the leaf essential oils of Pinus ponderosa, Pinus contorta, and Pinus flexilis. nih.gov A comparative analysis of six Pinus species also identified trans-pinocarvyl acetate in Pinus massoniana. nih.gov

Cedrus atlantica : The essential oil of Atlas cedarwood is known for its sesquiterpene content, but monoterpene esters, including pinocarvyl acetate, can also be present.

Juniperus deppeana : The essential oils of juniper species are rich in monoterpenes. Studies on various Juniperus species have identified a wide array of these compounds.

Juniperus oxycedrus : Cade juniper essential oil is another source of diverse monoterpenoids.

Tetraclinis articulata : The wood and leaf oils of Sandarac tree are valued for their aromatic properties and contain a variety of monoterpenes.

Taxodium distichum : The essential oil from the bald cypress contains a complex mixture of volatile compounds, including monoterpenes and their derivatives.

Table 2: Occurrence of cis-(+)-Pinocarvyl Acetate in Coniferous Species

| Family | Species | Plant Part | Concentration (%) |

|---|---|---|---|

| Pinaceae | Pinus ponderosa | Leaves | Trace (trans) |

| Pinus contorta | Leaves | Trace (trans) | |

| Pinus flexilis | Leaves | Trace (trans) | |

| Pinus massoniana | Leaves | Present (trans) |

Factors Influencing Natural Abundance and Isomeric Ratios

The concentration and isomeric ratio of pinocarvyl acetate in plants are not static. They are influenced by a complex interplay of endogenous and exogenous factors, including the specific plant organ, its developmental phase, geographical location, and prevailing environmental and cultivation conditions.

The production and accumulation of cis-(+)-pinocarvyl acetate can vary significantly among different parts of the same plant. Essential oil analysis of various plant organs reveals distinct chemical profiles.

In a study of Chrysanthemum coronarium, the essential oil from flowers was analyzed, showing the presence of cis-pinocarvyl acetate. akjournals.com The concentration of this compound differed between flowers from plants propagated conventionally versus those derived from in-vitro propagation, suggesting that developmental pathways influenced by cultivation can alter metabolite production in specific tissues. akjournals.com Specifically, oil from conventionally propagated flowers contained 0.42% cis-pinocarvyl acetate, while oil from in-vitro propagated flowers had a slightly higher content of 0.47%. akjournals.com

Research on Artemisia herba-alba demonstrated that the chemical composition of essential oils varies between leaves, stems, and roots, with each organ presenting a unique blend of terpenes. researchgate.net While this particular study highlighted thujone and camphor (B46023) as dominant compounds, it underscores the principle of organ-specific metabolite distribution. researchgate.net Similarly, a comparative study on Syzygium cumini organs (leaves, fruits, seeds, and bark) identified trans-pinocarvyl acetate in the leaves (0.42%) and bark (0.52%) but not in the fruits or seeds, further illustrating tissue-specific accumulation. semanticscholar.org Analysis of Zosima absinthifolia also revealed different volatile profiles in its flowers, fruits, and aerial parts, with trans-pinocarvyl acetate being a major component (26.7%) of the essential oil from the aerial parts. nih.gov

Table 1: Variation of Pinocarvyl Acetate Content by Plant Organ and Cultivation Method This table is interactive. You can sort and filter the data.

| Plant Species | Compound | Plant Organ/Cultivation | Content (%) | Reference |

|---|---|---|---|---|

| Chrysanthemum coronarium | cis-Pinocarvyl acetate | Flowers (Conventional) | 0.42 | akjournals.com |

| Chrysanthemum coronarium | cis-Pinocarvyl acetate | Flowers (In-vitro) | 0.47 | akjournals.com |

| Syzygium cumini | trans-Pinocarvyl acetate | Leaves | 0.42 | semanticscholar.org |

| Syzygium cumini | trans-Pinocarvyl acetate | Bark | 0.52 | semanticscholar.org |

| Zosima absinthifolia | trans-Pinocarvyl acetate | Aerial Parts | 26.7 | nih.gov |

Geographic and environmental factors play a crucial role in modifying the chemical fingerprint of a plant's essential oil. Variations in altitude, temperature, soil composition, and light exposure can lead to significant differences in the abundance of specific compounds, including cis-(+)-pinocarvyl acetate.

A notable example is the effect of temperature on Dracocephalum palmatum. When cultivated at a low temperature (1°C), the plant showed an increased accumulation of both trans-pinocarvyl acetate (rising from 0.1% to 0.4%) and cis-pinocarvyl acetate (rising from trace amounts to 0.2%). nih.gov This suggests that cold stress can trigger metabolic pathways leading to the synthesis of these compounds. nih.gov

Geographic location is another key variable. A study on Ferula gummosa collected from different regions of Iran revealed remarkable variation in its essential oil composition, with trans-pinocarvyl acetate being present in some populations (0.11% to 0.54%) and absent in others. rjpharmacognosy.ir Similarly, investigations into various populations of Myrtus communis in Iran showed that the chemical profile, including trace amounts of (E)-pinocarvyl acetate, varied depending on the geographical origin. mdpi.com Seasonal changes also impact essential oil composition. In Aloysia oblanceolata, the content of trans-pinocarvyl acetate varied seasonally, ranging from 6.1% to 9.5%, with these variations correlating with climatic factors. nih.gov

Cultivation methods can also influence the phytochemical profile. In Chrysanthemum coronarium, flowers from plants propagated through in-vitro techniques yielded essential oil with a slightly higher concentration of cis-pinocarvyl acetate (0.47%) compared to those grown conventionally (0.42%). akjournals.com

Table 2: Influence of Environmental and Geographic Factors on Pinocarvyl Acetate Content This table is interactive. You can sort and filter the data.

| Plant Species | Compound | Influencing Factor | Condition | Content (%) | Reference |

|---|---|---|---|---|---|

| Dracocephalum palmatum | cis-Pinocarvyl acetate | Temperature | Normal | Trace (<0.1) | nih.gov |

| Dracocephalum palmatum | cis-Pinocarvyl acetate | Temperature | Low (1°C) | 0.2 | nih.gov |

| Dracocephalum palmatum | trans-Pinocarvyl acetate | Temperature | Normal | 0.1 | nih.gov |

| Dracocephalum palmatum | trans-Pinocarvyl acetate | Temperature | Low (1°C) | 0.4 | nih.gov |

| Ferula gummosa | trans-Pinocarvyl acetate | Geography (Iran) | Damghan | 0.54 | rjpharmacognosy.ir |

| Ferula gummosa | trans-Pinocarvyl acetate | Geography (Iran) | Firuzkuh | 0.11 | rjpharmacognosy.ir |

| Aloysia oblanceolata | trans-Pinocarvyl acetate | Seasonality | Annual Range | 6.1 - 9.5 | nih.gov |

| Chrysanthemum coronarium | cis-Pinocarvyl acetate | Cultivation | Conventional | 0.42 | akjournals.com |

The variation in the chemical composition of essential oils, driven by genetic and environmental factors, can lead to the emergence of distinct chemotypes within a single plant species. A chemotype is a chemically distinct entity in a plant with little or no morphological difference from other varieties. The predominance of cis- or trans-pinocarvyl acetate can be a defining characteristic of such chemotypes.

A clear example of this is found within the Dracocephalum genus. The essential oil of Dracocephalum speciosum is characterized by high levels of trans-pinocarvyl acetate (60.5%) and a smaller amount of cis-pinocarvyl acetate (5.7%), establishing it as a distinct pinocarvyl acetate-rich chemotype. nih.gov This contrasts sharply with other species or populations where these compounds are minor constituents. nih.gov

The analysis of Salvia officinalis from Morocco also provides insight into chemotypic variation. The essential oil was found to contain cis-pinocarvyl acetate, alongside dominant compounds like trans-thujone, camphor, and 1,8-cineole. jksus.org While this specific sample may not be a "pinocarvyl acetate chemotype," the presence and relative abundance of this ester contribute to the plant's unique chemical profile, which can differ from sage populations in other regions that may be dominated by different compounds. jksus.org Similarly, geographic variations observed in Ferula gummosa and Myrtus communis suggest the existence of different chemotypes, some of which may be characterized by the presence or higher abundance of pinocarvyl acetate isomers. rjpharmacognosy.irmdpi.com

Table 3: Comparison of Plant Chemotypes Based on Pinocarvyl Acetate Content This table is interactive. You can sort and filter the data.

| Plant Species | Chemotype / Population | cis-Pinocarvyl Acetate (%) | trans-Pinocarvyl Acetate (%) | Reference |

|---|---|---|---|---|

| Dracocephalum speciosum | Pinocarvyl Acetate Chemotype | 5.7 | 60.5 | nih.gov |

| Dracocephalum palmatum | Low-Temperature Cultivated | 0.2 | 0.4 | nih.gov |

| Salvia officinalis | Moroccan Population | 0.04 | Not Reported | jksus.org |

| Chrysanthemum coronarium | In-vitro Propagated | 0.47 | 0.27 | akjournals.com |

Biosynthetic Pathways and Enzymatic Mechanisms of Cis + Pinocarvyl Acetate

General Monoterpenoid Biosynthesis from Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) via the Mevalonate (B85504) Pathway

All terpenoids, including monoterpenes like cis-(+)-pinocarvyl acetate (B1210297), originate from the five-carbon precursors Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). In the cytosol of plants, these fundamental building blocks are primarily synthesized through the mevalonate (MVA) pathway. This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. Following a series of phosphorylations and a decarboxylation, mevalonate is converted into IPP. An isomerase subsequently catalyzes the conversion of a portion of the IPP into DMAPP.

While the MVA pathway is central to terpenoid biosynthesis, it is noteworthy that another pathway, the methylerythritol phosphate (B84403) (MEP) pathway, operates in the plastids of plant cells and is the primary source of IPP and DMAPP for monoterpene biosynthesis. However, for the purpose of this discussion, we will focus on the foundational role of the MVA-derived precursors.

The next critical step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) and results in the formation of geranyl pyrophosphate (GPP), a ten-carbon linear molecule that serves as the universal precursor for all monoterpenes.

Proposed Pathways Leading to the Pinocarvyl Skeleton and Subsequent Acetylation (e.g., from β-pinene to pinocarvone (B108684) and pinocarveol (B1213195) intermediates)

The formation of the characteristic bicyclic pinane (B1207555) skeleton of cis-(+)-pinocarvyl acetate from the linear GPP precursor is a pivotal and complex step. This transformation is catalyzed by a class of enzymes known as monoterpene synthases (MTS). Specifically, a pinene synthase would catalyze the cyclization of GPP to form the pinene backbone. While various pinene synthases exist, the formation of the specific precursor to cis-(+)-pinocarvyl acetate likely involves the production of (+)-α-pinene or, more directly, (+)-β-pinene.

Following the formation of the pinene skeleton, a series of oxidative modifications are proposed to occur to introduce the necessary functional groups. A plausible pathway involves the oxidation of (+)-β-pinene to yield pinocarvone. This step is likely mediated by a cytochrome P450 monooxygenase, a versatile class of enzymes known for their role in the functionalization of terpenoid skeletons.

Subsequently, pinocarvone would undergo a stereospecific reduction to yield the alcohol intermediate, cis-(+)-pinocarveol. This reduction is catalyzed by a dehydrogenase or reductase enzyme, which exhibits high stereoselectivity to produce the cis configuration of the hydroxyl group relative to the dimethyl bridge of the pinane ring system.

The final step in the biosynthesis of cis-(+)-pinocarvyl acetate is the acetylation of the hydroxyl group of cis-(+)-pinocarveol. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase, which transfers an acetyl group from acetyl-CoA to the alcohol, forming the final ester product.

Role of Specific Monoterpene Synthases and Acetyltransferases in Stereoselective Production

The stereochemistry of cis-(+)-pinocarvyl acetate is a critical determinant of its biological activity and aroma profile. This precise stereochemical outcome is dictated by the high degree of stereoselectivity exhibited by the enzymes involved in its biosynthesis.

Monoterpene Synthases (MTS): The initial cyclization of GPP by a specific monoterpene synthase is crucial in establishing the foundational stereochemistry of the pinane skeleton. Different pinene synthases can produce various stereoisomers of pinene. For the biosynthesis of cis-(+)-pinocarvyl acetate, a synthase that produces the correct pinene precursor is essential. These enzymes possess intricately shaped active sites that guide the folding and cyclization of the flexible GPP substrate into a specific three-dimensional conformation, leading to the formation of a particular stereoisomer.

Dehydrogenases/Reductases: The reduction of pinocarvone to cis-(+)-pinocarveol is another key stereochemical control point. The dehydrogenase or reductase responsible for this step must exhibit high stereospecificity, delivering a hydride to a specific face of the carbonyl group of pinocarvone to generate the cis orientation of the resulting hydroxyl group.

Acetyltransferases: The final acetylation step, catalyzed by a specific acetyltransferase, must also be stereoselective, preferentially recognizing and acting upon the cis-(+)-pinocarveol isomer. While the acetylation itself does not introduce a new chiral center, the enzyme's substrate specificity ensures that only the correct stereoisomer is converted to the final product.

The concerted action of these highly specific enzymes ensures the efficient and stereochemically pure production of cis-(+)-pinocarvyl acetate in plants.

Genetic Regulation and Transcriptional Control of Biosynthetic Enzymes

The biosynthesis of cis-(+)-pinocarvyl acetate, like that of other specialized plant metabolites, is tightly regulated at the genetic level. The expression of the genes encoding the biosynthetic enzymes—monoterpene synthases, cytochrome P450 monooxygenases, dehydrogenases/reductases, and acetyltransferases—is often spatially and temporally controlled, and can be induced by various developmental and environmental cues.

Transcriptional Control: The primary level of regulation occurs at the level of transcription, where the synthesis of messenger RNA (mRNA) from the corresponding genes is controlled. The promoter regions of these biosynthetic genes contain specific DNA sequences known as cis-regulatory elements. These elements serve as binding sites for transcription factors, which are proteins that can either activate or repress gene expression.

Several families of transcription factors have been implicated in the regulation of monoterpenoid biosynthesis, including:

bHLH (basic Helix-Loop-Helix) transcription factors: These proteins are known to play a role in regulating a wide range of metabolic pathways in plants.

MYB transcription factors: This large family of transcription factors is involved in controlling various aspects of plant development and metabolism, including the production of secondary metabolites.

WRKY transcription factors: These transcription factors are often involved in plant defense responses, and their activation can lead to the increased production of defensive compounds, including terpenoids.

The combinatorial action of these and other transcription factors allows for the fine-tuning of the expression of the entire biosynthetic pathway in response to specific internal and external signals.

Gene Clusters: In some cases, the genes encoding the enzymes of a complete biosynthetic pathway are physically clustered together on a chromosome. This genomic organization, known as a biosynthetic gene cluster, facilitates the coordinated regulation of all the genes in the pathway. While it has not been definitively established for cis-(+)-pinocarvyl acetate, the existence of such a cluster would provide an efficient mechanism for ensuring the simultaneous expression of all the necessary enzymes for its production.

Stereochemistry and Conformational Analysis of Cis + Pinocarvyl Acetate

Elucidation of Absolute and Relative Stereochemistry

The stereochemistry of cis-(+)-pinocarvyl acetate (B1210297) is defined by the arrangement of substituents around its chiral centers within the bicyclo[3.1.1]heptane ring. The term "cis" denotes the relative stereochemistry, indicating that the acetate group at the C3 position and the dimethyl-substituted bridge are on the same face of the six-membered ring.

The absolute configuration, which describes the precise three-dimensional arrangement of atoms at each chiral center, is designated using the Cahn-Ingold-Prelog (R/S) system. For cis-(+)-pinocarvyl acetate, the chiral centers are at C1, C2, C3, and C5. While the IUPAC name for the general pinocarvyl acetate can be complex, the specific stereoisomer trans-(-)-pinocarvyl acetate has been identified with the absolute configuration (1S,3R,5S) nih.gov. Based on the established relationship between the cis and trans isomers, the absolute configuration of cis-(+)-pinocarvyl acetate can be determined. The determination of these configurations relies on advanced analytical techniques, including chiral gas chromatography, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography of suitable derivatives.

Conformational Analysis of the Bicyclic [3.1.1] Heptane System

The bicyclo[3.1.1]heptane system, the core of pinocarvyl acetate, is a structurally constrained framework consisting of a six-membered ring fused to a four-membered ring uci.edu. This fusion imparts significant conformational rigidity and strain compared to a simple cyclohexane (B81311) ring.

Bicyclic systems like the pinane (B1207555) skeleton are unable to undergo the typical chair-to-chair ring flip seen in cyclohexane. The structure is locked into a specific conformation due to the constraints of the fused cyclobutane (B1203170) ring uci.edu. The six-membered ring is forced into a shape that resembles a boat conformation. Interconversion between different conformations, or "ring puckering," involves overcoming significant energy barriers. These barriers are a result of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and steric strain (repulsive interactions between non-bonded atoms). In bicyclic monoterpenes, the rigid framework amplifies these effects, meaning that the energetic cost of conformational changes is high, and the molecule predominantly exists in a single, low-energy conformation smolecule.com.

The placement and orientation of substituents have a profound effect on the stability and preferred conformation of the ring system smolecule.com. For cis-(+)-pinocarvyl acetate, the acetate group is located at the C3 position. In the "cis" configuration, this substituent is oriented on the same side of the ring as the gem-dimethyl bridge. This arrangement can lead to steric interactions that influence the precise degree of puckering in the ring system. Computational studies on substituted bicyclo[3.1.1]heptane systems have shown that the rigid framework can amplify substituent effects compared to more flexible unstrained systems smolecule.com. The electronic and steric properties of the acetate group will therefore fine-tune the geometry of the molecule, influencing bond angles and dihedral angles throughout the bicyclic core.

Isomeric Forms and Their Characterization (e.g., E/Z and enantiomeric ratios in natural isolates)

Pinocarvyl acetate exists in several isomeric forms, including stereoisomers and geometric isomers. The primary stereoisomers are cis- and trans-pinocarvyl acetate, which differ in the relative orientation of the acetate group nist.gov. Each of these diastereomers also has a corresponding enantiomer (a non-superimposable mirror image), designated as (+) or (-), based on the direction in which they rotate plane-polarized light perfumerflavorist.com.

| Isomer | Common Name | CAS Number |

| cis-(+)-Pinocarvyl acetate | cis-Pinocarvyl acetate | 1078-95-1 nih.gov |

| trans-(-)-Pinocarvyl acetate | trans-Pinocarvyl acetate | 4955-29-7 nih.gov |

| trans-(+)-Pinocarvyl acetate | trans-Pinocarvyl acetate | 1686-15-3 nist.gov |

Cis-(+)-pinocarvyl acetate has been identified as a major constituent in the essential oil of certain plants. Notably, the essential oil of Microlicia graveolens is composed of approximately 80% cis-pinocarvyl acetate, indicating a high degree of stereoselectivity in its biosynthesis mdpi.com. Pinocarvyl acetate has also been reported in Angelica gigas and Myrtus communis nih.gov. The trans isomer has been found in other plants, such as Elsholtzia fruticosa and Targionia hypophylla nih.gov. The enantiomeric ratio of chiral compounds in essential oils is a key indicator of their natural origin and authenticity, as synthetic versions often result in a racemic mixture (an equal mix of both enantiomers) unless a stereoselective synthesis is employed scispec.co.thmdpi.com.

Implications of Stereochemistry for Biological Activity and Synthetic Design

The specific three-dimensional structure of a molecule is paramount in determining its biological activity, as interactions with biological targets like enzymes and receptors are highly stereospecific. Even subtle differences between isomers can lead to significant variations in efficacy or biological function.

The defined stereochemistry of cis-(+)-pinocarvyl acetate is crucial for its biological properties. For instance, the essential oil of M. graveolens, which is rich in the cis-isomer, has demonstrated antibacterial activity against Gram-positive bacteria and has also shown the ability to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease mdpi.com. This activity is directly linked to the specific shape of the cis-isomer, which allows it to fit into the active sites of target enzymes or bind to specific receptors in these organisms. The trans-isomer, having a different shape, would be expected to exhibit a different level or type of activity.

This understanding has significant implications for synthetic design. Chemists aiming to create biologically active compounds often need to produce a single, specific stereoisomer. Stereoselective synthesis strategies, which control the 3D arrangement of atoms during a chemical reaction, are therefore essential. For terpenoids like pinocarvyl acetate, biocatalysis using enzymes such as lipases has emerged as a powerful tool for achieving high stereoselectivity in synthesis, allowing for the targeted production of desired isomers like cis-(+)-pinocarvyl acetate mdpi.com. The bicyclo[3.1.1]heptane framework itself is also being explored as a "bioisostere" — a scaffold that can mimic the shape and properties of aromatic rings in drug design to improve physicochemical properties chemrxiv.orgresearchgate.net.

Chemical Synthesis and Structural Modification of the Pinocarvyl Acetate Framework

Established Synthetic Routes to the Pinocarvyl Skeleton from Precursors (e.g., β-pinene oxidation)

The pinane (B1207555) skeleton, the core structure of pinocarvyl acetate (B1210297), is readily accessible from the abundant natural monoterpene, β-pinene. A common and effective strategy involves the allylic oxidation of β-pinene. This transformation can be achieved using various oxidizing agents, with selenium dioxide being a frequently employed reagent for this purpose. The initial oxidation typically yields trans-pinocarveol.

An alternative approach to the pinocarvyl skeleton involves the photo-oxidation of α-pinene. This method utilizes singlet oxygen, generated via a photosensitizer under light irradiation, to convert α-pinene into pinocarvone (B108684). mdpi.com This route offers another viable pathway to access the pivotal pinocarvone intermediate.

The general synthetic sequence can be summarized as follows:

| Precursor | Reagent/Condition | Intermediate | Reagent/Condition | Product |

| β-Pinene | 1. SeO₂2. H₂O₂ | trans-Pinocarveol | MnO₂ | Pinocarvone |

| α-Pinene | ¹O₂ (Photo-oxidation) | - | - | Pinocarvone |

Stereoselective and Enantioselective Methodologies for cis-(+)-Pinocarvyl Acetate Synthesis

Achieving the specific cis-(+)- stereochemistry of pinocarvyl acetate requires carefully controlled synthetic steps, primarily focusing on the stereoselective reduction of pinocarvone and the enantioselective resolution of the resulting alcohol.

The diastereoselective reduction of pinocarvone to yield the cis-isomer of pinocarveol (B1213195) is a crucial step. This can be accomplished using various reducing agents where the steric hindrance of the pinane framework directs the hydride attack to favor the formation of the cis-alcohol.

Once the racemic cis-pinocarveol (B35165) is obtained, enantioselective resolution is necessary to isolate the desired (+)-enantiomer. A highly effective method for this is lipase-catalyzed kinetic resolution. Lipases, a class of enzymes, can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. By carefully controlling the reaction conditions and the choice of acyl donor (e.g., vinyl acetate), it is possible to obtain the unreacted (+)-cis-pinocarveol and the acylated (-)-cis-pinocarvyl acetate, which can then be separated. Several lipases, such as those from Pseudomonas species, have shown high enantioselectivity in the resolution of related cycloalkanols. nih.gov

The key steps for the stereoselective and enantioselective synthesis are:

| Starting Material | Reaction | Reagent/Catalyst | Product |

| Pinocarvone | Diastereoselective Reduction | Specific reducing agents | (±)-cis-Pinocarveol |

| (±)-cis-Pinocarveol | Enantioselective Acylation (Kinetic Resolution) | Lipase (B570770) (e.g., from Pseudomonas sp.), Acyl donor | (+)-cis-Pinocarveol and (-)-cis-Pinocarvyl acetate |

| (+)-cis-Pinocarveol | Acetylation | Acetylating agent | cis-(+)-Pinocarvyl acetate |

Applications as a Chiral Building Block in Asymmetric Synthesis

The well-defined stereochemistry of cis-(+)-pinocarvyl acetate makes it a valuable chiral auxiliary in asymmetric synthesis. wikipedia.org Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction, after which they can be removed. The pinane framework, with its rigid bicyclic structure, can effectively shield one face of a reactive center, leading to high levels of stereocontrol.

Pinane-based chiral aminodiols, derived from the pinene scaffold, have been successfully employed as chiral catalysts in reactions such as the addition of diethylzinc (B1219324) to aldehydes. mdpi.com While specific examples detailing the use of cis-(+)-pinocarvyl acetate itself as a chiral auxiliary in reactions like the Diels-Alder reaction are not extensively documented in readily available literature, the broader family of pinane derivatives has a proven track record in this area. wikipedia.orgresearchgate.net The principle involves attaching the chiral pinocarvyl moiety to a dienophile, for instance, which then influences the facial selectivity of the cycloaddition reaction.

Derivatization and Analogue Design Strategies for Structure-Activity Relationship Studies

The pinane scaffold serves as a versatile template for the design and synthesis of new molecules with potential biological activity. rsc.org Derivatization of pinocarvyl acetate and related pinane-based compounds allows for the systematic exploration of structure-activity relationships (SAR). By modifying different parts of the molecule, such as the acetate group or the pinane ring itself, and evaluating the biological effects of these changes, researchers can identify key structural features responsible for a particular activity.

For instance, the synthesis of various pinane-based sulfenimines and sulfinimines has been carried out to investigate their cytotoxic and antioxidant activities. nih.gov Such studies help in understanding how modifications to the pinane core influence biological outcomes. While specific SAR studies focused solely on cis-(+)-pinocarvyl acetate are not widely reported, the general principles of analogue design are applicable. Strategies would involve:

Modification of the Acetate Group: Replacement of the acetate with other ester groups of varying chain lengths and electronic properties, or with other functional groups like ethers or amides.

Modification of the Pinane Skeleton: Introduction of substituents at various positions on the bicyclic ring to probe the steric and electronic requirements for a desired biological interaction.

These synthetic modifications, coupled with biological evaluation, are essential for the rational design of new bioactive compounds based on the pinocarvyl acetate framework.

Ecological and Inter Species Biological Significance of Cis + Pinocarvyl Acetate

Role in Plant-Environment Interactions

Cis-(+)-Pinocarvyl acetate (B1210297) is integral to how plants navigate their complex ecological niches. Its volatility allows it to act as an airborne signal and a defensive agent, influencing competition, deterring herbivores, and protecting against pathogenic microorganisms.

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Cis-(+)-Pinocarvyl acetate, as a component of essential oils, contributes to the allelopathic potential of several plant species.

Research has demonstrated that essential oils containing pinocarvyl acetate exhibit significant phytotoxic activity. For instance, the essential oil of Mentha longifolia, which contains pinocarvyl acetate, has been shown to have a mito-depressive effect on the root tip cells of onions, inducing chromosomal aberrations and negatively impacting the mitotic index researchgate.net. This cytotoxic activity suggests a mechanism by which plants can suppress the growth of nearby competitors. Studies on the essential oil of Artemisia herba-alba, which also contains cis-pinocarvyl acetate, have confirmed dose-dependent phytotoxic effects, inhibiting both the germination and radicle elongation of weed and crop species alike nih.govresearchgate.net. This evidence supports the role of cis-(+)-pinocarvyl acetate as a contributing agent to the allelopathic arsenal (B13267) of plants, aiding them in resource competition by hindering the development of neighboring flora. The potential of such compounds is being explored for the development of natural bioherbicides for sustainable agriculture researchgate.net.

Plants synthesize a vast array of secondary metabolites to defend against a wide range of threats. Cis-(+)-Pinocarvyl acetate is one such compound, providing protection against both herbivorous insects and microbial pathogens nih.govmdpi.comresearchgate.net. Its presence in the plant's chemical profile can deter feeding or even prove toxic to insects.

The defensive role of volatile monoterpenoids is well-established. They can act as repellents, antifeedants, or toxins to herbivores researchgate.net. For example, endophytic fungi that live in symbiotic relationships within plant tissues can produce bioactive substances, including cis-pinocarvyl acetate, which are known to enhance the host plant's defense against herbivores and pathogens studylib.net. This indicates that the compound is a recognized protective agent in plant-microbe-herbivore interactions. Furthermore, the synthesis of such organic substances is a direct response to environmental challenges, serving as a pre-formed or inducible chemical barrier to attack nih.govmdpi.com.

Volatile organic compounds are the primary language of plants, used for both intra- and inter-species communication. While direct evidence specifically linking cis-(+)-pinocarvyl acetate to pollinator attraction is not extensively documented, its chemical nature as a floral volatile suggests a potential role. Monoterpenoids are crucial components of floral scents that attract pollinators unicam.it. The unique aroma profile created by a blend of volatiles, including compounds like cis-(+)-pinocarvyl acetate, helps guide specific pollinators to the flower, ensuring reproductive success.

Furthermore, these volatiles are involved in plant-plant communication. When damaged by herbivores, plants can release a specific blend of VOCs that warns neighboring plants of the impending threat, allowing them to activate their own defense systems preemptively. Given its role in defense, it is plausible that cis-(+)-pinocarvyl acetate could be part of this complex signaling network.

In Vitro Antimicrobial Properties (excluding human-specific applications)

A significant aspect of the ecological function of cis-(+)-pinocarvyl acetate is its ability to inhibit the growth of microorganisms. This antimicrobial activity is crucial for protecting plants from pathogenic fungi and bacteria. Numerous studies on essential oils have highlighted the antimicrobial efficacy of their components against a broad spectrum of microbes, including those relevant to plant pathology.

The most direct evidence of its antimicrobial prowess comes from the essential oil of Microlicia graveolens, which is comprised of approximately 80% cis-pinocarvyl acetate mdpi.com. This essential oil demonstrated significant activity against several Gram-positive bacteria mdpi.comresearchgate.net. The findings from this research underscore the compound's intrinsic bactericidal capabilities. Essential oils from various Tanacetum species, which also contain cis-pinocarvyl acetate, have shown effectiveness against multiple agricultural pathogenic fungi and bacteria agromafertilizers.commdpi.com. This suggests that cis-(+)-pinocarvyl acetate contributes to a plant's ability to resist colonization by phytopathogens.

The table below summarizes the antibacterial activity of Microlicia graveolens essential oil, which is predominantly composed of cis-(+)-pinocarvyl acetate.

| Bacterial Strain (Gram-positive) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Listeria monocytogenes | 250 | 250 |

| Staphylococcus aureus | 250 | 500 |

| Staphylococcus epidermidis | 250 | 500 |

| Bacillus subtilis | 500 | 500 |

| Enterococcus faecalis | 500 | >500 |

| Data derived from studies on Microlicia graveolens essential oil, containing ~80% cis-pinocarvyl acetate. mdpi.com |

Antioxidant Activity in Plant Physiological Processes

Plants produce antioxidants to protect themselves from oxidative stress caused by reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stressors like high light, drought, or pathogen attack. Terpenoids, including monoterpenoid derivatives, are known to possess antioxidant properties.

Contribution to Plant Aroma Profiles and Chemosensory Ecology

The aroma, or scent profile, of a plant is a complex mixture of volatile organic compounds that plays a critical role in its interactions with the environment, a field known as chemosensory ecology. Cis-(+)-Pinocarvyl acetate is a significant contributor to the characteristic scent of many aromatic plants.

It is found in the essential oils of species such as Tanacetum vulgare (tansy) researchgate.net, Chrysanthemum cultivars researchgate.netbibliotekanauki.pl, Verbena gratissima considera.org, and rosemary (Rosmarinus officinalis) reading.ac.uk. In Microlicia graveolens, cis-pinocarvyl acetate is a major component, contributing to the plant's distinctive woody fragrance mdpi.com. This aroma is not merely incidental; it is a functional trait that can attract beneficial insects, repel pests, and signal toxicity to herbivores, thereby shaping the plant's ecological interactions.

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of cis-(+)-Pinocarvyl acetate (B1210297). In qualitative analysis, GC separates the compound from other volatile components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The identification of cis-(+)-Pinocarvyl acetate is confirmed by comparing its obtained mass spectrum with reference spectra in established databases, such as those from the National Institute of Standards and Technology (NIST). The mass spectrum of pinocarvyl acetate is characterized by specific key fragment ions. As an ester, it undergoes typical fragmentation patterns, including the loss of the alkoxy group or rearrangements. The NIST database indicates prominent peaks in the mass spectrum of pinocarvyl acetate, which are crucial for its identification nih.gov.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. This approach involves monitoring only specific, characteristic fragment ions of cis-(+)-Pinocarvyl acetate, which significantly enhances sensitivity and selectivity. To achieve accurate quantification, an internal standard—a known amount of a different compound added to the sample—is typically used. A calibration curve is generated by analyzing standards of known concentrations, allowing the precise determination of the amount of cis-(+)-Pinocarvyl acetate in an unknown sample.

Table 1: Characteristic Mass Spectrometry Data for Pinocarvyl Acetate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol nih.gov |

| Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization | Electron Ionization (EI) at 70 eV |

| Identification | Comparison with NIST/Wiley spectral libraries |

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

When cis-(+)-Pinocarvyl acetate is present in a complex solid or liquid matrix, such as in plant tissues, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS offers a powerful, solvent-free sample preparation and analysis method. This technique is particularly suited for the analysis of volatile and semi-volatile organic compounds.

The methodology involves exposing a fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) to the headspace (the gas phase) above the sample. The volatile compounds, including cis-(+)-Pinocarvyl acetate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for GC-MS analysis. The key advantages of HS-SPME are its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly "green" technique. It is highly effective for screening volatile profiles of aromatic plants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like cis-(+)-Pinocarvyl acetate. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For cis-(+)-Pinocarvyl acetate, one would expect to see distinct signals for the methyl protons of the acetate group, the two geminal methyl groups on the bicyclic ring, the olefinic protons of the exocyclic methylene (B1212753) group, and the various protons on the bicyclo[3.1.1]heptane skeleton. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling, would reveal which protons are adjacent to one another.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbons of the gem-dimethyl group, the sp² hybridized carbons of the methylene group, and the various sp³ carbons of the ring system. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Together with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise structure and stereochemistry of the cis-(+)-Pinocarvyl acetate isomer.

Near-Infrared (NIR) Spectroscopy Coupled with Chemometrics for Chemotype Discrimination

Near-Infrared (NIR) spectroscopy, combined with multivariate data analysis (chemometrics), is a rapid and non-destructive technique that can be used to differentiate between chemotypes of aromatic plants. A chemotype is a chemically distinct entity within a plant species, characterized by differences in the composition of secondary metabolites, such as the presence or relative abundance of cis-(+)-Pinocarvyl acetate.

The NIR spectrum of a plant sample (e.g., dried leaves) consists of broad overtone and combination bands of fundamental molecular vibrations. While these spectra are complex and often lack specific, easily assignable peaks, they contain a wealth of chemical and physical information. When analyzed with chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA), subtle spectral differences between samples can be amplified.

This approach allows for the high-throughput classification of plant samples based on their chemical fingerprint. For example, NIR spectroscopy has been successfully used to discriminate between essential oil chemotypes characterized by different terpene molecules. This method can effectively classify plants based on whether their essential oil is rich in specific compounds like sabinene (B1680474), limonene (B3431351), or various terpene esters, enabling rapid quality control and authentication without the need for time-consuming chromatographic analysis pdx.edu.

Application of Kovats Retention Indices for Compound Identification

In gas chromatography, while the retention time is a primary piece of data, it can vary with changes in experimental conditions such as temperature ramp, column length, and carrier gas flow rate. The Kovats Retention Index (RI) is a standardized, more reliable method for reporting and comparing GC retention data. It normalizes the retention time of a compound to the retention times of adjacent n-alkane standards.

The use of RIs significantly improves the confidence of compound identification, especially when analyzing complex mixtures like essential oils where isomers with very similar mass spectra are common. By comparing the experimentally determined RI of an unknown peak with tabulated RI values on at least two different GC columns of different polarity (e.g., a non-polar DB-5 and a polar Carbowax column), a much more robust identification can be made. For pinocarvyl acetate, published RI values are available for such columns, providing a critical reference point for analysts scent.vn.

Table 2: Published Kovats Retention Indices (RI) for Pinocarvyl Acetate

| GC Column Type (Stationary Phase) | Retention Index (RI) |

|---|---|

| DB-5 (non-polar) | 1305.0 scent.vn |

| Carbowax (polar) | 1696.5 scent.vn |

Multi-Dimensional Gas Chromatography (MDGC) for Complex Mixture Analysis

For exceptionally complex samples where standard single-column GC cannot provide adequate separation (i.e., compounds co-elute), Multi-Dimensional Gas Chromatography (MDGC) offers significantly enhanced resolving power. Essential oils are prime examples of mixtures where MDGC is highly beneficial.

MDGC systems use two or more GC columns, typically with different stationary phase polarities. In the "heart-cutting" mode of MDGC, specific, unresolved portions of the chromatogram from the first column are selectively transferred to a second column for further separation. A more advanced technique, comprehensive two-dimensional GC (GC×GC), subjects the entire effluent from the first column to continuous, rapid separation on a second, shorter column. This results in a highly detailed two-dimensional chromatogram with vastly increased peak capacity. This superior separation capability is critical for isolating and accurately identifying minor or trace components, such as cis-(+)-Pinocarvyl acetate, that might be obscured by major components in a complex natural extract.

Future Research Directions and Emerging Challenges

In-Depth Elucidation of Enzymatic Mechanisms Governing Stereoselective Biosynthesis

The biosynthesis of cis-(+)-pinocarvyl acetate (B1210297) is a multi-step enzymatic process that begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP). GPP is formed from the condensation of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the methylerythritol phosphate (B84403) (MEP) pathway in plant plastids viper.ac.infoodb.ca. The subsequent steps to yield the specific stereoisomer cis-(+)-pinocarvyl acetate involve complex cyclization and functionalization reactions, the precise enzymatic machinery of which remains a key area for future investigation.

The proposed biosynthetic pathway can be broken down into two principal stages:

Formation of the Pinane (B1207555) Skeleton: The initial and most critical step is the stereoselective cyclization of the linear GPP molecule to form the bicyclic pinane skeleton foodb.ca. This transformation is catalyzed by a class of enzymes known as monoterpene synthases (or cyclases). These enzymes facilitate the ionization of GPP, leading to the formation of a geranyl cation. This cation is then isomerized to a linalyl pyrophosphate intermediate, which subsequently undergoes a series of carbocationic rearrangements and cyclizations. The specific three-dimensional structure of the enzyme's active site guides the folding of the substrate and stabilizes specific cationic intermediates, ultimately dictating the structure and stereochemistry of the final product. For the formation of cis-(+)-pinocarvyl acetate, it is hypothesized that a specific monoterpene synthase catalyzes the formation of (+)-α-pinene or a closely related pinane-type intermediate, which is then hydroxylated to yield cis-(+)-pinocarveol.

Stereoselective Acetylation: The final step in the biosynthesis is the esterification of the hydroxyl group of cis-(+)-pinocarveol with an acetyl group to form cis-(+)-pinocarvyl acetate. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase. The acetate group is derived from acetyl-coenzyme A (acetyl-CoA), a central metabolite in the cell ijrpr.com. The enzyme must exhibit high stereoselectivity, specifically recognizing the cis-(+) isomer of pinocarveol (B1213195) to produce the correct final product. While the general "acetate pathway" for the supply of acetyl-CoA is understood, the specific acyltransferase responsible for this terminal step in the biosynthesis of cis-(+)-pinocarvyl acetate has not yet been identified and characterized nih.govsips.org.in.

A significant challenge in elucidating this pathway is the identification and functional characterization of the specific enzymes involved. While numerous monoterpene synthases have been identified from various plant species, the one responsible for the precursor to cis-(+)-pinocarveol remains to be discovered. Future research will need to employ transcriptomics and proteomics approaches in plants known to produce this compound, such as Angelica gigas or Myrtus communis, to identify candidate genes for both the terpene synthase and the acetyltransferase nih.gov. Subsequent in vitro enzymatic assays with the expressed proteins will be necessary to confirm their substrate specificity and stereoselectivity, providing a complete picture of the enzymatic cascade responsible for the biosynthesis of cis-(+)-pinocarvyl acetate.

Table of Key Biosynthetic Steps and Putative Enzymes

| Step | Precursor(s) | Product | Putative Enzyme Class | Status |

|---|---|---|---|---|

| 1 | IPP + DMAPP | Geranyl Pyrophosphate (GPP) | GPP Synthase | Well-Established |

| 2 | GPP | (+)-Pinane intermediate (e.g., cis-(+)-Pinocarveol) | Monoterpene Synthase | Hypothetical/Uncharacterized |

| 3 | cis-(+)-Pinocarveol + Acetyl-CoA | cis-(+)-Pinocarvyl acetate | Acyltransferase | Hypothetical/Uncharacterized |

Development of Green and Sustainable Stereoselective Synthetic Routes for Industrial Applications (e.g., fragrance industry)

The demand for enantiomerically pure compounds like cis-(+)-pinocarvyl acetate in the fragrance and flavor industries necessitates the development of efficient, sustainable, and environmentally friendly synthetic methods. Traditional chemical syntheses often involve harsh reagents, multiple protection/deprotection steps, and the generation of significant chemical waste. Green chemistry approaches, particularly those utilizing biocatalysis, offer a promising alternative for the industrial-scale production of this valuable monoterpenoid ester.

Biocatalytic Approaches:

Enzymes, particularly lipases, have demonstrated considerable potential for the stereoselective synthesis of acetate esters mdpi.com. Lipase-mediated kinetic resolution is a well-established strategy for separating enantiomers from a racemic mixture. In this approach, a racemic mixture of pinocarveol could be subjected to acetylation using a lipase (B570770) that preferentially acylates one enantiomer, leaving the other unreacted and allowing for their separation. For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and widely used biocatalyst for such resolutions researchgate.net.

The key parameters influencing the efficiency of these biocatalytic reactions include:

Enzyme Choice: Different lipases exhibit different enantioselectivities. Screening a variety of lipases is crucial to find one with a high enantiomeric ratio (E-value) for the desired reaction.

Acyl Donor: The choice of the acetyl group donor can significantly impact reaction rates and yields. Acetic anhydride (B1165640) or vinyl acetate are common choices in enzymatic acetylations researchgate.net.

Solvent System: The reaction medium affects enzyme activity and stability. Non-polar organic solvents are often used, but solvent-free systems or reactions in green solvents like ionic liquids or supercritical fluids are increasingly being explored.

Immobilization: Immobilizing the enzyme on a solid support enhances its stability, allows for easy separation from the reaction mixture, and enables its reuse over multiple cycles, which is critical for cost-effective industrial processes nih.gov.

Chemo-enzymatic Synthesis:

A combined chemo-enzymatic approach can also be employed. For instance, α-pinene, a readily available and inexpensive starting material from turpentine, can be chemically oxidized to a racemic mixture of pinocarveol. This mixture can then be enzymatically resolved as described above to isolate the desired cis-(+)-pinocarveol, which is subsequently acetylated. This strategy leverages the strengths of both chemical synthesis (for creating the basic carbon skeleton) and biocatalysis (for introducing stereoselectivity).

Future research in this area should focus on discovering or engineering novel enzymes with higher activity and selectivity for pinocarveol isomers. Directed evolution and rational protein design are powerful tools to tailor enzyme properties for specific industrial applications. Furthermore, optimizing reaction conditions through response surface methodology and developing efficient downstream processing for product purification are essential steps toward creating a commercially viable and sustainable manufacturing process for cis-(+)-pinocarvyl acetate.

Table of Green Synthesis Strategies

| Strategy | Description | Key Advantages | Challenges |

|---|---|---|---|

| Whole-Cell Biotransformation | Use of engineered microorganisms (e.g., E. coli, S. cerevisiae) to convert a simple carbon source or a precursor like α-pinene into cis-(+)-pinocarvyl acetate. | Potentially low-cost substrates, integrated multi-step synthesis, reduced waste. | Metabolic engineering complexity, product toxicity to cells, low yields. |

| Enzymatic Kinetic Resolution | A lipase selectively acetylates one enantiomer of racemic pinocarveol, allowing for the separation of the desired cis-(+)-pinocarvyl acetate. | High stereoselectivity, mild reaction conditions, reusable catalyst (if immobilized). | Maximum theoretical yield is 50%, requires efficient separation of product and unreacted substrate. |

| Chemo-enzymatic Synthesis | Chemical synthesis of racemic pinocarveol from α-pinene, followed by enzymatic resolution. | Utilizes inexpensive starting material, introduces stereoselectivity efficiently. | Involves both chemical and biological steps, may still generate some chemical waste. |

Comprehensive Studies on the Ecological Roles of the Compound in Plant-Microbe and Plant-Invertebrate Interactions

While the presence of cis-(+)-pinocarvyl acetate has been identified in the essential oils of various plants, its specific ecological functions remain largely unexplored. As a volatile organic compound (VOC), it is likely involved in mediating complex interactions between the producing plant and its environment, including microorganisms and invertebrates. Understanding these roles is crucial for a complete picture of the compound's biological significance.

Plant-Invertebrate Interactions:

Many monoterpenoids function as key signaling molecules in plant defense and communication. It is plausible that cis-(+)-pinocarvyl acetate plays a role in:

Direct Defense: The compound may act as a repellent or toxin to herbivorous insects. Its fragrance, which is pleasant to humans, could be a deterrent to specific pests, thus protecting the plant from being eaten.

Indirect Defense: It could function as a component of a "cry for help" signal. When a plant is attacked by herbivores, it often releases a specific blend of VOCs that attracts natural enemies of the attacking herbivore, such as parasitic wasps or predatory mites. Cis-(+)-pinocarvyl acetate might be a crucial component of such attractive volatile blends.

Pollinator Attraction: Conversely, the compound's aroma could also serve to attract pollinators, thereby contributing to the plant's reproductive success.

Future research should involve behavioral assays (e.g., olfactometer studies) to test the repellent or attractive effects of pure cis-(+)-pinocarvyl acetate on relevant insects, such as specialist herbivores and their predators, as well as pollinators associated with the producer plants.

Plant-Microbe Interactions:

Volatile compounds can also mediate interactions with microorganisms in the plant's vicinity. Potential roles for cis-(+)-pinocarvyl acetate include:

Antimicrobial Activity: The compound may possess antifungal or antibacterial properties, protecting the plant from pathogenic microbes. This is a common function for many essential oil constituents. Studies could involve in vitro assays to assess the minimum inhibitory concentration (MIC) of the compound against a range of plant pathogens.

Signaling in the Rhizosphere: Volatiles released by roots can influence the composition and activity of the soil microbiome. Cis-(+)-pinocarvyl acetate, if exuded from roots, could act as a signaling molecule to attract beneficial microbes, such as mycorrhizal fungi or plant growth-promoting rhizobacteria, or to inhibit the growth of soil-borne pathogens.

Investigating these ecological roles will require a multidisciplinary approach, combining chemical ecology, entomology, and microbiology. Such studies will not only illuminate the natural function of cis-(+)-pinocarvyl acetate but could also open up new avenues for its application in sustainable agriculture, for instance, as a natural pest repellent or an antimicrobial agent.

Application of Advanced Analytical Techniques for Trace Analysis and Monitoring of Environmental Distribution

The study of cis-(+)-pinocarvyl acetate in ecological and biological systems is fundamentally dependent on the ability to detect and quantify it accurately, often at very low concentrations. Advanced analytical techniques are essential for its trace analysis in complex matrices such as air, water, soil, and plant tissues, and for monitoring its environmental fate and distribution.

Analytical Methodologies:

The primary technique for the analysis of volatile compounds like cis-(+)-pinocarvyl acetate is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) .

GC-MS is particularly powerful as it provides both separation of the compound from a complex mixture and structural identification based on its mass spectrum.

To achieve the low detection limits required for trace analysis, various sample preparation and pre-concentration techniques are employed. These include Solid-Phase Microextraction (SPME) , Stir Bar Sorptive Extraction (SBSE) , and Headspace analysis . SPME is a solvent-free technique that is particularly well-suited for extracting VOCs from air or the headspace of liquid and solid samples.

Chiral Analysis:

Since the biological activity of chiral molecules is often stereospecific, it is crucial to be able to separate and quantify the different enantiomers and diastereomers of pinocarvyl acetate. This is achieved using chiral gas chromatography , which employs a stationary phase containing a chiral selector that interacts differently with the various stereoisomers, allowing for their separation.

Environmental Monitoring:

Monitoring the environmental distribution of cis-(+)-pinocarvyl acetate is important for understanding its role as a biogenic volatile organic compound (BVOC). As a BVOC, it can be released into the atmosphere from vegetation and participate in atmospheric chemistry, potentially contributing to the formation of secondary organic aerosols. Advanced techniques for real-time monitoring of atmospheric VOCs, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) , could be adapted for in-field measurements of its emission rates from different plant species under various environmental conditions.

Future research should focus on the development and validation of robust and highly sensitive analytical methods for cis-(+)-pinocarvyl acetate in diverse environmental matrices. This will enable a better understanding of its emission fluxes, atmospheric transport, and degradation pathways, as well as its persistence and potential accumulation in different environmental compartments.

Targeted Genetic Engineering Approaches for Modulating Compound Production in Bio-Factories

The production of high-value natural products like cis-(+)-pinocarvyl acetate in engineered microbial hosts or plant systems, often referred to as "bio-factories," represents a highly promising avenue for sustainable and scalable manufacturing. Targeted genetic engineering and synthetic biology approaches are key to achieving economically viable production levels.

Metabolic Engineering in Microorganisms:

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are attractive chassis organisms for metabolic engineering due to their rapid growth, well-characterized genetics, and established fermentation processes. The strategy for engineering these microbes to produce cis-(+)-pinocarvyl acetate would involve:

Introducing the Biosynthetic Pathway: This requires the heterologous expression of the genes encoding the necessary enzymes: a monoterpene synthase to produce the pinocarveol precursor and an acetyltransferase to perform the final acetylation step. As the specific enzymes from nature are not yet fully identified, this may involve screening candidate genes from various plant sources.

Enhancing Precursor Supply: The production of the universal monoterpene precursor, GPP, is often a limiting factor. Engineering strategies to increase the GPP pool include upregulating key enzymes in the native MEP pathway (in E. coli) or MVA pathway (in S. cerevisiae), or introducing heterologous pathways.

Optimizing Enzyme Expression and Activity: Codon optimization of the introduced genes for the host organism, balancing enzyme expression levels using promoters of different strengths, and protein engineering to improve enzyme kinetics are crucial steps.

Minimizing Competing Pathways and Product Toxicity: It may be necessary to downregulate or knock out native metabolic pathways that divert precursors away from the target product. Additionally, as monoterpenoids can be toxic to microbial cells, strategies such as in situ product removal or engineering tolerant host strains may be required.

Genetic Engineering in Plants:

Alternatively, the production of cis-(+)-pinocarvyl acetate could be enhanced in its native plant species or introduced into a high-biomass crop (e.g., tobacco) through genetic engineering. This could involve:

Overexpression of Key Genes: Upregulating the expression of the specific monoterpene synthase and acetyltransferase under the control of strong, tissue-specific promoters could significantly increase the accumulation of the compound.

Metabolic Channeling: Creating enzyme fusion proteins or synthetic scaffolds could co-localize the enzymes of the pathway, thereby increasing metabolic flux towards the final product by channeling intermediates.

The primary challenge in this area remains the identification of the key biosynthetic genes. Once these genes are discovered, synthetic biology tools can be systematically applied to optimize the metabolic pathway and develop robust microbial or plant bio-factories for the sustainable production of cis-(+)-pinocarvyl acetate.

Exploration of Novel Biological Activities in Model Organisms (non-human systems) and Mechanistic Investigations

While cis-(+)-pinocarvyl acetate is primarily valued for its aromatic properties, its broader biological activities are not well understood. Exploring these activities in non-human model organisms can uncover novel applications and provide insights into its mechanisms of action. The structural similarity of pinocarvyl acetate to other bioactive monoterpenoids suggests it may possess a range of interesting biological effects.

Potential Areas of Investigation:

Neuromodulatory Effects: Many monoterpenoids interact with the nervous systems of invertebrates and vertebrates. The related alcohol, trans-pinocarveol, has been shown to be a modulator of GABA(A) receptors foodb.ca. It would be valuable to investigate whether cis-(+)-pinocarvyl acetate exhibits similar or different activities. Studies using model organisms like the fruit fly (Drosophila melanogaster) or zebrafish (Danio rerio) could be employed to screen for effects on behavior, such as locomotion, sedation, or anxiety-like states.

Insecticidal or Insect Repellent Activity: As discussed in the context of its ecological roles, the compound may have toxic or repellent effects on insects. Standard toxicological assays using common pest species (e.g., aphids, mites, or mosquito larvae) could quantify its potency as a potential natural insecticide.

Antimicrobial and Antifungal Activity: The compound could be screened for its ability to inhibit the growth of a panel of bacteria and fungi, including agricultural pathogens and organisms relevant to material spoilage. Mechanistic studies could then focus on how the compound disrupts microbial cell membranes or inhibits key enzymatic processes.

Allelopathic Effects: The compound, when released from a plant, might influence the germination and growth of neighboring plants. Simple seed germination and seedling growth assays (e.g., with Arabidopsis thaliana or lettuce) could be used to investigate potential allelopathic properties, which could be relevant for its role in plant competition.

Mechanistic Studies:

Once a biological activity is identified, further research should focus on elucidating the underlying mechanism of action. For example, if neuromodulatory effects are observed, electrophysiological studies on isolated neurons could determine if the compound directly targets specific ion channels or receptors. If antimicrobial activity is confirmed, studies could investigate its effects on cell membrane integrity, cellular respiration, or DNA replication.

This systematic exploration of the biological activities of cis-(+)-pinocarvyl acetate in diverse non-human systems holds the potential to reveal novel functionalities beyond its current use in the fragrance industry, potentially leading to new applications in agriculture, pest management, or as a pharmacological tool for basic research.

Q & A

Q. Advanced Research Focus

- Chiral chromatography: Separate enantiomers using β-cyclodextrin columns to isolate cis-(+)-isomer for pure bioactivity testing .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., insect olfactory receptors). Validate predictions with in vitro assays .

- Isotopic labeling: Track metabolic pathways using -labeled acetate to study biodegradation in environmental samples .

How should a research question on cis-(+)-Pinocarvyl acetate’s ecological role be formulated using the PICOT framework?

Methodological Guidance

Adapt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ecological studies:

- Population: Insect species (e.g., Apis mellifera) exposed to cis-(+)-Pinocarvyl acetate.

- Intervention: Dose-dependent exposure via fumigation or topical application.

- Comparison: Negative controls (solvent-only) and trans-isomer treatments.

- Outcome: Behavioral response (e.g., repellency) quantified via ethological software.

- Time: Acute (24-hour) vs. chronic (7-day) exposure .

FINER Criteria: Ensure the question is Feasible (lab resources), Novel (unexplored in pollinators), Ethical (non-lethal doses), and Relevant (agroecology applications) .

What statistical approaches are recommended for analyzing dose-response data in cis-(+)-Pinocarvyl acetate toxicity studies?

Q. Advanced Research Focus

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate LC values.

- Multivariate analysis: Use PCA to identify confounding variables (e.g., temperature, solvent) in large datasets .

- Error reporting: Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Reproducibility Tip: Share raw data and analysis scripts (e.g., R or Python) as supplementary materials .

How can researchers address gaps in the thermodynamic stability data of cis-(+)-Pinocarvyl acetate?

Q. Advanced Research Focus

- DSC/TGA analysis: Measure melting points, decomposition temperatures, and enthalpy changes. Compare with computational predictions (e.g., Gaussian thermochemistry calculations) .

- Solubility studies: Use the Higuchi-Shake Flask method to determine partition coefficients (log P) in octanol-water systems. Report temperature and pH conditions .

Data Validation: Cross-reference results with QSPR models to predict missing properties (e.g., vapor pressure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.